molecular formula C18H16O5 B023593 1,3,7-Trihydroxy-2-prenylxanthone CAS No. 20245-39-0

1,3,7-Trihydroxy-2-prenylxanthone

Cat. No.: B023593
CAS No.: 20245-39-0
M. Wt: 312.3 g/mol
InChI Key: FLWKTILHZPCXDW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3,7-Trihydroxy-2-prenylxanthone interacts with various biomolecules in biochemical reactions. It exhibits weaker antibacterial activity and has been found to have a minimum inhibitory concentration (MIC) value of 6.25 mg/ml against VRE strains, including E. faecalis, E. faecium, and E. gallinarum .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to modulate M1/M2 macrophage polarization and enhance surface TLR4 . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound shows weaker antibacterial activity , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that xanthone biosynthesis in plants involves the shikimate and the acetate pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trihydroxy-2-prenylxanthone typically involves the prenylation of 1,3,7-trihydroxyxanthone. This can be achieved through various chemical reactions, including the use of prenyl donors such as dimethylallyl pyrophosphate . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the prenylation process .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the compound through fermentation processes . This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trihydroxy-2-prenylxanthone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydroxanthones, and substituted xanthones .

Properties

IUPAC Name

1,3,7-trihydroxy-2-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)3-5-11-13(20)8-15-16(17(11)21)18(22)12-7-10(19)4-6-14(12)23-15/h3-4,6-8,19-21H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWKTILHZPCXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the antibacterial activity of 1,3,7-Trihydroxy-2-prenylxanthone against relevant bacterial strains?

A1: Research indicates that this compound exhibits weak antibacterial activity against Bacillus subtilis, methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Micrococcus luteus with similar MIC values ranging from 3.13 to 6.25 μg/ml [].

Q2: How does the antibacterial activity of this compound compare to other xanthones isolated from Cudrania cochinchinensis?

A2: While this compound shows weak activity, other xanthones from the same plant, like gerontoxanthone H, exhibit stronger antibacterial activity. Gerontoxanthone H demonstrates considerable potency against Bacillus subtilis with a MIC of 1.56 μg/ml []. This suggests that the type and position of substitutions on the xanthone backbone might play a significant role in determining their antibacterial efficacy.

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